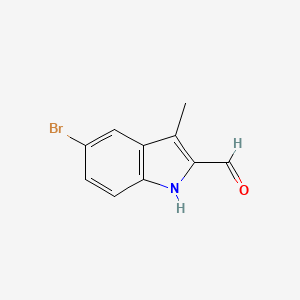

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

5-bromo-3-methyl-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C10H8BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 |

InChI Key |

QGGSEMBJXJZNAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methylindole followed by formylation at the 2-position. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include 5-Bromo-3-methyl-1H-indole-2-carboxylic acid, 5-Bromo-3-methyl-1H-indole-2-methanol, and various substituted indoles .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde has been investigated for its antimicrobial properties. A study demonstrated that derivatives synthesized from this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. This highlights its potential as a lead compound in the development of new antibiotics targeting resistant bacterial strains .

Cancer Research

Research has also focused on the compound's potential as an anticancer agent. The structure-activity relationship (SAR) studies indicated that modifications to the indole scaffold could enhance its cytotoxicity against various cancer cell lines. For instance, specific derivatives showed promising results in inhibiting cell proliferation in breast cancer models, suggesting a pathway for developing targeted therapies .

Neuroprotective Effects

Additionally, studies have explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge free radicals contributes to its protective effects .

Materials Science Applications

Corrosion Inhibition

The compound has been evaluated for its efficacy as a corrosion inhibitor in various industrial applications. A study demonstrated that this compound significantly reduced corrosion rates of metals in acidic environments, achieving an inhibition efficiency of up to 81.89% at optimal concentrations. This property makes it valuable for protecting metal surfaces in harsh conditions .

Organic Electronics

In materials science, this indole derivative is being explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow it to act as a charge transport material, enhancing device performance and stability .

Biological Research Applications

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition studies, particularly focusing on its interaction with tyrosine kinases involved in cancer progression. In vitro assays revealed that certain derivatives could effectively inhibit VEGFR-2 tyrosine kinase activity, making them candidates for further development as anticancer drugs .

Biological Scaffolding

this compound serves as a versatile scaffold for synthesizing various biologically active compounds through multi-component reactions. Its ability to form diverse derivatives enables researchers to explore a wide range of biological activities, including antifungal and anti-inflammatory properties .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against MRSA (MIC ≤ 0.25 µg/mL) |

| Cancer Research | Cytotoxicity against breast cancer cell lines | |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |

| Materials Science | Corrosion Inhibition | Up to 81.89% efficiency at optimal concentrations |

| Organic Electronics | Acts as charge transport material | |

| Biological Research | Enzyme Inhibition | Inhibits VEGFR-2 tyrosine kinase activity |

| Biological Scaffolding | Versatile scaffold for synthesizing active compounds |

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS 10102-94-0)

- Molecular Formula: C₁₀H₈BrNO

- Key Differences : The methyl group is at the 1-position instead of the 3-position, and the aldehyde is at the 3-position instead of the 2-position.

- This compound is commercially available with 97% purity, indicating its utility in high-yield syntheses .

5-Bromo-1H-indole-3-carbaldehyde (CAS 877-03-2)

- Molecular Formula: C₉H₆BrNO

- Key Differences : Lacks the methyl group at the 3-position.

- Impact: The absence of the methyl group increases the electron density on the indole ring, which may influence its participation in electrophilic substitution reactions.

5-Bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde (CAS 434297-24-2)

- Molecular Formula: C₁₈H₁₅BrClNO₂

- Key Differences: Features a bulky 3-(2-chlorophenoxy)propyl substituent at the 1-position.

- Impact: The extended alkyl chain and chlorophenoxy group enhance lipophilicity, making this derivative more suitable for hydrophobic interactions in drug-receptor binding .

Functional Group Transformations

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid (CAS 70070-32-5)

- Molecular Formula: C₁₀H₈BrNO₂

- Key Differences : The aldehyde group is oxidized to a carboxylic acid.

- Impact : The carboxylic acid group enables salt formation and coordination chemistry, broadening applications in metal-organic frameworks (MOFs) or as a ligand in catalysis .

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Molecular Formula : C₁₆H₁₂BrFN₂O

- Key Differences : The aldehyde is replaced with a carboxamide group, and a fluorine atom is introduced at the 7-position.

- Impact : Fluorine enhances metabolic stability and membrane permeability, while the carboxamide group facilitates hydrogen bonding, making this compound a candidate for kinase inhibitors .

Biological Activity

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H8BrNO

Molecular Weight: 244.08 g/mol

IUPAC Name: 5-Bromo-3-methyl-1H-indole-2-carbaldehyde

Canonical SMILES: Cc1c[nH]c2c1c(c(c(n2)C=O)Br)C=C

Synthesis

The synthesis of this compound typically involves the bromination of 3-methylindole followed by formylation using Vilsmeier-Haack reaction conditions. This method allows for the selective introduction of the aldehyde functional group at the 2-position.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed promising inhibitory effects, suggesting its potential as an antibacterial agent .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It has been shown to bind effectively to DNA, which may contribute to its anticancer effects through intercalation or groove binding, disrupting DNA replication and transcription processes . Furthermore, its indole structure is crucial for its interaction with protein targets, enhancing its pharmacological profile.

Study on Anticancer Activity

In a study published in Molecules, researchers explored the anticancer effects of this compound on MCF-7 cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. Additionally, flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a lead compound for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | DNA intercalation, ROS generation |

| 5-Bromoindole | Moderate | Low | Protein kinase inhibition |

| Indole-3-carbaldehyde | High | Moderate | Apoptosis induction |

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde?

The synthesis typically involves functionalization of indole precursors. A representative route starts with 5-bromo-1H-indole derivatives, which undergo alkylation or acylation. For example, N-acylation reactions using aldehydes or carboxylic acid derivatives under catalysis (e.g., CuI in PEG-400:DMF mixtures) are employed to introduce the carboxaldehyde group . Purification often involves flash column chromatography and recrystallization to achieve >95% purity. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-brominated derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and electronic environments. For instance, the aldehyde proton typically resonates at δ ~9.8–10.2 ppm, while bromine deshields adjacent aromatic protons .

- LC/MS : Validates molecular weight (e.g., [M+H]+ at m/z 242–260) and monitors reaction progress .

- X-ray crystallography : Resolves crystal packing and molecular geometry. SHELX software is widely used for structure refinement, with displacement ellipsoids and hydrogen-bonding networks analyzed using ORTEP-III .

Advanced Research Questions

Q. How can researchers address challenges in the crystal structure determination of this compound?

Challenges include low crystal quality or twinning. Methodological solutions:

- Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

- Refinement : Employ SHELXL for robust parameterization of thermal displacement and hydrogen-bonding interactions (e.g., N–H···S bonds in thiosemicarbazone derivatives) .

- Validation : Cross-check with PLATON or Mercury software to detect missed symmetry or disorder .

Q. What methodological considerations are critical when analyzing contradictory NMR data?

Contradictions may arise from solvent effects, dynamic processes, or impurities. Strategies:

- Solvent standardization : Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to minimize shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-Bromo-3-(methylthio)-1H-indole) to identify substituent-induced shifts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group and facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki reactions : Palladium catalysts enable coupling with aryl boronic acids to generate biaryl derivatives.

- Selectivity : Steric and electronic effects from the 3-methyl group may suppress competing C3-position reactivity .

- Mechanistic studies : DFT calculations or isotopic labeling can elucidate transition states and regioselectivity .

Q. What are the implications of hydrogen-bonding networks in the solid-state properties of this compound?

Hydrogen bonds (e.g., N–H···O/S) dictate crystallinity and stability. For example:

- Thermal stability : Stronger networks correlate with higher melting points.

- Solubility : Polar solvents disrupt these interactions, aiding dissolution.

- Pharmaceutical relevance : Hydrogen-bonding motifs in thiosemicarbazone derivatives enhance bioactivity by stabilizing ligand-receptor interactions .

Methodological Best Practices

- Synthesis : Optimize reaction stoichiometry to minimize byproducts (e.g., dihalogenated indoles).

- Purification : Use preparative HPLC for polar impurities unresolved by flash chromatography .

- Data interpretation : Validate spectroscopic assignments with computational tools (e.g., ChemDraw NMR prediction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.